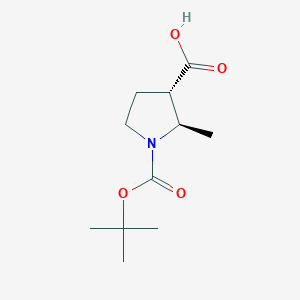

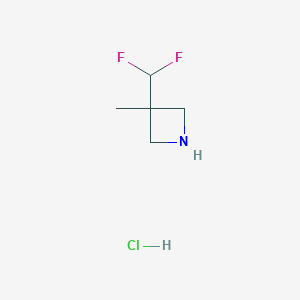

3-(Difluoromethyl)-3-methylazetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Difluoromethyl)-3-methylazetidine hydrochloride” likely belongs to a class of organic compounds known as azetidines . Azetidines are compounds containing a saturated, four-membered heterocyclic ring with one nitrogen atom . The difluoromethyl group (CF2H) is a common motif in pharmaceuticals and agrochemicals due to its unique electronic and steric properties .

Synthesis Analysis

While specific synthesis methods for “3-(Difluoromethyl)-3-methylazetidine hydrochloride” are not available, difluoromethylation is a common process in organic chemistry. It involves the introduction of a CF2H group into a molecule . This process has seen significant advances in recent years, with methods based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethyl)-3-methylazetidine hydrochloride” would depend on its specific molecular structure. In general, compounds with a CF2H group have unique properties due to the presence of the highly electronegative fluorine atoms .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Amino Acids

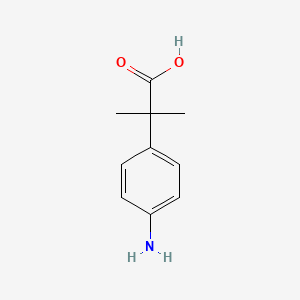

One application involves the synthesis of fluorinated amino acids, which are of high interest in medicinal chemistry due to their potential in drug development. For instance, strategies towards the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, were evaluated. This compound is considered a valuable building block in medicinal chemistry, indicating the relevance of fluorinated azetidines in the synthesis of biologically active compounds (Eva Van Hende et al., 2009).

High-Yield Synthesis of Difluoroazetidines

Another study focused on the high-yield synthesis of 3,3-difluoroazetidines, demonstrating the feasibility of synthesizing difluoroazetidines through a monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. This method points to the versatility of 3,3-difluoroazetidines as intermediates in organic synthesis (Willem Van Brabandt & N. Kimpe, 2006).

Trifluoromethylation of Arenes and Heteroarenes

Furthermore, research on the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents showcases the utility of fluorinated compounds in modifying the chemical properties of aromatic systems. This type of reaction enhances the potential of fluorinated azetidines in creating compounds with desired electronic and physical properties (E. Mejía & A. Togni, 2012).

Precursors for Difluoroazetidinones

Moreover, difluoro(trimethylsilyl)acetamides have been used as precursors for 3,3-difluoroazetidinones, highlighting the role of such compounds in generating azetidinones, which are valuable intermediates in pharmaceutical chemistry (M. Bordeau et al., 2006).

Radical Chemistry Applications

In the field of radical chemistry, iodine(III) reagents, which can be used for the functionalization of azetidines, indicate the importance of azetidines in the synthesis of complex molecules through radical processes (Xi Wang & A. Studer, 2017).

Safety And Hazards

Zukünftige Richtungen

The field of difluoromethylation, which would include compounds like “3-(Difluoromethyl)-3-methylazetidine hydrochloride”, is a vibrant area of research. Future directions could include the development of new synthetic methods, applications in drug discovery, and studies of the unique properties conferred by the CF2H group .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVTVHXUDWSYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-3-methylazetidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2843008.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)

![N-(2-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2843017.png)